5-(Butylthio)pyridine-3-boronic acid
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Overview
Description
5-(Butylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C9H14BNO2S It is a boronic acid derivative where a butylthio group is attached to the pyridine ring at the 5-position, and a boronic acid group is attached at the 3-position
Mechanism of Action
Target of Action
The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)pyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a common method for synthesizing boronic acids.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the metal-hydrogen exchange via directed ortho-metallation, followed by borylation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Butylthio)pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyridine ring.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the butylthio group can introduce various functional groups to the pyridine ring.
Scientific Research Applications
5-(Butylthio)pyridine-3-boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: This compound has a similar boronic acid group attached to the pyridine ring but lacks the butylthio group.
5-Bromopyridine-3-boronic Acid: This compound has a bromine atom at the 5-position instead of the butylthio group.
Uniqueness
5-(Butylthio)pyridine-3-boronic acid is unique due to the presence of both the butylthio and boronic acid groups. This combination of functional groups provides distinct reactivity and potential applications compared to other pyridine boronic acids. The butylthio group can enhance the compound’s lipophilicity and influence its interactions with biological targets, making it a valuable compound for medicinal chemistry and material science research.
Properties
IUPAC Name |
(5-butylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSXKMNPMQOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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